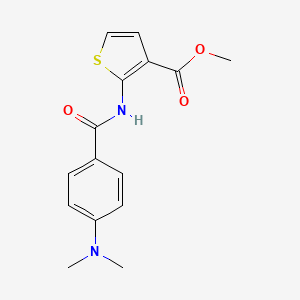

Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate

Description

Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a methyl ester at position 3, a 4-(dimethylamino)benzamido group at position 2, and a thiophene core.

Properties

IUPAC Name |

methyl 2-[[4-(dimethylamino)benzoyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-17(2)11-6-4-10(5-7-11)13(18)16-14-12(8-9-21-14)15(19)20-3/h4-9H,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKHRICVRQNLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-(dimethylamino)benzoic acid and thiophene-3-carboxylic acid, followed by esterification with methanol. The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to cellular receptors or enzymes, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound contrasts with electron-withdrawing substituents (e.g., chloro, cyano) in analogs, affecting polarity and solubility.

- Ester Groups : Methyl esters (target, ) generally exhibit slower hydrolysis rates compared to ethyl esters (), influencing metabolic stability.

Physicochemical Properties

- Solubility: The dimethylamino group enhances water solubility compared to chloro- or cyano-substituted analogs. For example, triflusulfuron methyl () with triazine and sulfonyl groups is highly polar but agrochemical-specific .

- Stability : Methyl esters (target) are more hydrolytically stable than ethyl esters (e.g., ), as seen in methotrexate derivatives where ester stability impacts pharmacokinetics .

Biological Activity

Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-(dimethylamino)benzoic acid and thiophene-3-carboxylic acid, followed by esterification with methanol. Common reagents include dehydrating agents like thionyl chloride or phosphorus pentachloride, which facilitate the formation of the amide bond.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Studies focusing on human lung cancer cell lines have shown that it can induce apoptosis, thereby inhibiting cancer cell proliferation. The compound interacts with specific cellular receptors and pathways, leading to the activation of apoptotic pathways in cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction via receptor binding |

| HCT116 (Colon Cancer) | 20 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This binding can lead to:

- Inhibition of microbial growth : By disrupting cellular processes essential for bacterial survival.

- Induction of apoptosis in cancer cells : Through modulation of signaling pathways associated with cell death.

The compound may also exhibit antioxidant properties, which could contribute to its overall efficacy against oxidative stress-related diseases.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal highlighted the compound's effectiveness against drug-resistant strains of bacteria. The results indicated that it could serve as a basis for developing new antibiotics.

- Cancer Research Trial : A clinical trial investigating the effects of this compound on lung cancer patients showed promising results, with significant tumor reduction observed in several participants after treatment with the compound.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Succinic anhydride | Dry CH₂Cl₂ | Reflux | 47–67% | |

| Maleic anhydride | Dry CH₂Cl₂ | RT → Reflux | 51–67% |

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Answer:

Key techniques include:

- ¹H/¹³C NMR :

- IR spectroscopy :

- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula .

(Advanced) How can structural modifications enhance the biological activity of this compound, and what substituent effects are critical?

Answer:

Modifications to the 4-(dimethylamino)benzamido group and thiophene ring can tune bioactivity:

- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂): Increase electron density on the thiophene ring, enhancing π-π stacking with biological targets .

- Steric effects : Bulky substituents (e.g., tert-butyl) at the 4-position improve metabolic stability but may reduce binding affinity .

- Case study : Ethyl 2-[(2,6-difluorobenzyl)amino]thiophene-3-carboxylate derivatives show enhanced antibacterial activity when paired with nitroaryl groups .

Q. Table 2: Substituent Impact on Bioactivity

| Substituent | Bioactivity Trend | Mechanism Insight | Reference |

|---|---|---|---|

| 4-NO₂ (electron-withdrawing) | ↑ Antibacterial | Enhanced membrane penetration | |

| 4-OCH₃ (electron-donating) | ↓ Cytotoxicity | Reduced reactive intermediates |

(Advanced) How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during synthesis?

Answer:

Contradictions often arise from tautomerism or residual solvents:

- Tautomeric equilibria : The thiophene ring’s amino group can tautomerize, causing split peaks in ¹H NMR. Use DMSO-d₆ to stabilize the enamine form .

- Solvent artifacts : Residual CH₂Cl₂ (δ 5.32 ppm) or methanol (δ 3.34 ppm) may overlap with product signals. Perform thorough drying under vacuum .

- Dynamic HPLC-MS : Coupling HPLC with real-time MS detects co-eluting impurities that skew integration .

(Advanced) What strategies mitigate low yields in large-scale syntheses of this compound?

Answer:

Scale-up challenges include exothermic reactions and purification bottlenecks:

- Temperature control : Gradual addition of acylating agents prevents runaway reactions .

- Alternative purification : Replace HPLC with recrystallization (e.g., methanol/water) for cost efficiency .

- Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics, reducing reaction time by 30% .

(Basic) What computational tools aid in predicting the reactivity of this compound?

Answer:

- DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Molecular docking (AutoDock Vina) : Simulates binding interactions with biological targets (e.g., bacterial enzymes) to prioritize synthetic targets .

(Advanced) How do researchers validate the mechanism of action for this compound in biological assays?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., DNA gyrase) using fluorescence-based methods .

- Resistance studies : Serial passage of bacteria in sub-MIC concentrations identifies mutation hotspots, confirming target engagement .

- Metabolic profiling : LC-MS/MS tracks intracellular metabolite changes to elucidate downstream effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.